2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 922812-92-8
VCID: VC4435185
InChI: InChI=1S/C17H13Cl2N3O3S/c1-25-17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3
SMILES: COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C17H13Cl2N3O3S
Molecular Weight: 410.27

2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

CAS No.: 922812-92-8

VCID: VC4435185

Molecular Formula: C17H13Cl2N3O3S

Molecular Weight: 410.27

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide - 922812-92-8

Description

2,5-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class. This compound is notable for its complex chemical structure, which includes a benzenesulfonamide core substituted with dichloro groups and a methoxypyridazinylphenyl moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the necessary intermediates. Techniques such as controlled temperature and pressure conditions, along with purification methods like recrystallization or chromatography, are crucial for optimizing yield and purity. Monitoring the reaction progress can be achieved using thin-layer chromatography (TLC) to ensure completion before proceeding to subsequent steps.

Biological Activity

As a sulfonamide derivative, 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide may exhibit antimicrobial activity by inhibiting folic acid synthesis in bacteria. Additionally, preliminary studies suggest potential antitumor properties due to its ability to form hydrogen bonds and engage in π-π interactions with biological macromolecules. These interactions can modulate enzyme activity or receptor function, influencing various biochemical pathways.

Biological ActivityDescription
Antimicrobial ActivityInhibition of bacterial growth by interfering with folic acid synthesis
Antitumor PropertiesPotential cytotoxic effects against certain cancer cell lines
Enzyme InhibitionPossible inhibition of specific enzymes involved in metabolic pathways
CAS No. 922812-92-8
Product Name 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
Molecular Formula C17H13Cl2N3O3S
Molecular Weight 410.27
IUPAC Name 2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C17H13Cl2N3O3S/c1-25-17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3
Standard InChIKey NWEGZIAWBZIRKG-UHFFFAOYSA-N
SMILES COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Solubility not available
PubChem Compound 8523341
Last Modified Aug 16 2023

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